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molecular formula C6H5ClN2O2 B1210972 2-Chloro-4-methyl-5-nitropyridine CAS No. 23056-33-9

2-Chloro-4-methyl-5-nitropyridine

Cat. No. B1210972
M. Wt: 172.57 g/mol
InChI Key: HWZUMEVIIGNXGM-UHFFFAOYSA-N
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Patent
US05051412

Procedure details

A mixture of 4-methyl-5-nitro-1H-pyridine-2-one (5.00 g, 32.44 mmol), thionyl chloride (20 ml), and two drops of dimethylformamide was heated atreflux under nitrogen for 52 hours. The resultant orange colored solution was evaporated under reduced pressure, and a small amount of anhydrous toluene was added and then removed via evaporation under reduced pressure to remove traces of thionyl chloride. The residual oil then passed througha silica gel filter (dried at 150° C. under vacuum overnight, approximately 100 g) followed by methylene chloride (1 1). This filtrate was evaporated under reduced pressure to afford 2-chloro-4-methyl-5-nitropyridine (5.30 g, 30.71 mmol, 95%) as an orange oil, which crystallized below 0° C.; IR (CHCl3) 1605, 1550, 1520, 1450, 1360, 1345 cm-1 ; 1H NMR (CDCl3) δ 9.03 (s, 1H), 7.83 (s, 1H), 2.60 (s, 3H); LRMS (m/z, relative intensity) 174 (25), 173 (19), 172 (M+, 68), 157 (74), 155 (100), 128 (27), 101 (47), 100(55], 99 (74), 90 (43), 75 (36).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][NH:5][C:4](=O)[CH:3]=1.S(Cl)([Cl:14])=O>CN(C)C=O>[Cl:14][C:4]1[CH:3]=[C:2]([CH3:1])[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC(NC=C1[N+](=O)[O-])=O
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated atreflux under nitrogen for 52 hours
Duration
52 h
CUSTOM
Type
CUSTOM
Details
The resultant orange colored solution was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
a small amount of anhydrous toluene was added
CUSTOM
Type
CUSTOM
Details
removed via evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove traces of thionyl chloride
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
(dried at 150° C. under vacuum overnight, approximately 100 g)
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
This filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 30.71 mmol
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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